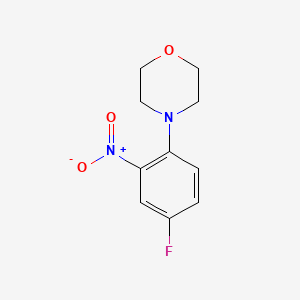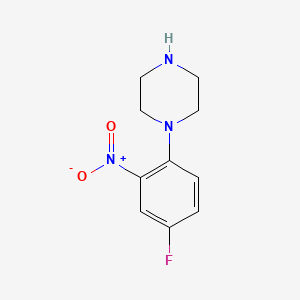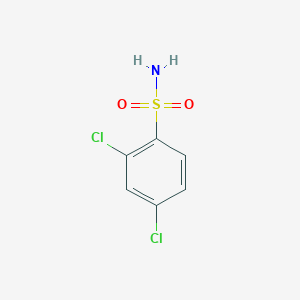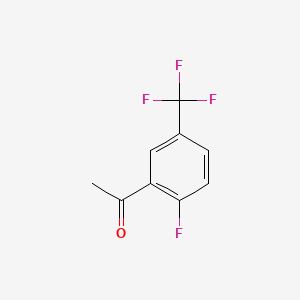
3-羟基苯硼酸
概述
描述
3-Hydroxyphenylboronic acid is a useful research compound. Its molecular formula is C6H7BO3 and its molecular weight is 137.93 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Hydroxyphenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Hydroxyphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxyphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
振动光谱研究
3-羟基苯硼酸 (3-HPBA) 已被用于振动光谱研究,以计算优化分子结构、振动频率、HOMO-LUMO 能量值和电子密度云 . 这些研究有助于理解硼酸及其衍生物的结构和正常振动 .
铃木-宫浦偶联反应
3-HPBA 可用作铃木-宫浦偶联反应中的试剂,与芳基卤化物反应,在 Pd 催化剂存在下形成 C-C 键 . 这种应用在有机合成中非常重要,特别是在制药行业 .
硼/氮掺杂聚合物纳米/微球的合成
3-HPBA 可用于通过与甲醛和氨水的水热聚合来合成硼/氮掺杂聚合物纳米/微球 . 这些纳米/微球在各个领域具有潜在的应用,包括电子和医药 .
聚苯并噁嗪的热特性
3-HPBA 已被用于制备聚苯并噁嗪,一种高性能热固性树脂 . 引入 3-HPBA 改善了复合材料的热性能,这在各种工业应用中都是有益的 .
药物穿过脂质膜的转移
硼酸分子受体,如 3-HPBA,已被设计用来与药物结合,并促进药物穿过细胞壁中的脂质膜转移 . 这种应用与药物递送领域特别相关 .
传感器应用
硼酸如 3-HPBA 与 α-羟基酸的相互作用也被成功地用于传感器应用 . 这可用于开发用于检测各种生物分子的生物传感器 .
安全和危害
When handling 3-Hydroxyphenylboronic acid, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is advised to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of ingestion or inhalation, it is recommended to seek medical attention .
未来方向
Boron and nitrogen-doped carbon-based materials, which can be synthesized using 3-Hydroxyphenylboronic acid, have found several applications in the field of sensors, energy storage, electrocatalysis, and hydrogen storage . Future research on B, N co-doped carbon might focus on enhancing the properties of porous carbon by influencing the physicochemical, electrochemical, and electrical properties, thereby widening its applications .
作用机制
Target of Action
3-Hydroxyphenylboronic acid is an organic boron compound that is used as a reagent in organic synthesis . It primarily targets aryl halides in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon (C-C) bonds in the presence of a palladium catalyst .
Mode of Action
The interaction of 3-Hydroxyphenylboronic acid with its targets involves the formation of C-C bonds. This is achieved through Suzuki-Miyaura coupling reactions, where 3-Hydroxyphenylboronic acid reacts with aryl halides in the presence of a palladium catalyst .
Biochemical Pathways
The primary biochemical pathway affected by 3-Hydroxyphenylboronic acid is the Suzuki-Miyaura coupling reaction pathway. This pathway leads to the formation of C-C bonds, which are fundamental in organic synthesis . The downstream effects of this pathway include the synthesis of various organic compounds.
Result of Action
The molecular effect of 3-Hydroxyphenylboronic acid’s action is the formation of C-C bonds through Suzuki-Miyaura coupling reactions . On a cellular level, this can lead to the synthesis of various organic compounds, depending on the specific aryl halides it is reacting with.
Action Environment
The action, efficacy, and stability of 3-Hydroxyphenylboronic acid can be influenced by various environmental factors. These include the presence of a palladium catalyst and aryl halides, which are necessary for its primary function in Suzuki-Miyaura coupling reactions . Other factors such as temperature, pH, and solvent can also affect its reactivity and stability.
生化分析
Biochemical Properties
3-Hydroxyphenylboronic acid plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This compound acts as a reagent in these reactions, facilitating the formation of bonds between aryl halides and other organic molecules in the presence of a palladium catalyst . Additionally, 3-Hydroxyphenylboronic acid interacts with various enzymes and proteins, including those involved in the synthesis of boron/nitrogen-doped polymer nano/microspheres and the development of modified electrodes for electrochemical biosensors . These interactions are primarily based on the compound’s ability to form stable complexes with biomolecules, enhancing their reactivity and stability.
Cellular Effects
3-Hydroxyphenylboronic acid has been shown to influence various cellular processes and functions. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form complexes with biomolecules allows it to modulate the activity of enzymes and proteins involved in these processes . For example, 3-Hydroxyphenylboronic acid has been found to enhance the thermal properties of composites by promoting condensation reactions of hydroxyl groups and ester groups, leading to highly cross-linked structures . This, in turn, can impact cellular functions by altering the physical properties of cellular components.
Molecular Mechanism
The molecular mechanism of action of 3-Hydroxyphenylboronic acid involves its ability to bind to specific biomolecules and modulate their activity. This compound can act as an enzyme inhibitor or activator, depending on the nature of the interaction. For instance, in Suzuki-Miyaura coupling reactions, 3-Hydroxyphenylboronic acid forms a complex with the palladium catalyst, facilitating the transfer of organic groups between molecules . Additionally, the compound’s hydroxyl and boronic acid groups enable it to form hydrogen bonds and coordinate with metal ions, further influencing its interactions with biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Hydroxyphenylboronic acid can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but its reactivity can be influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term studies have shown that 3-Hydroxyphenylboronic acid can maintain its activity and stability over extended periods, making it a reliable reagent for various biochemical applications .
Dosage Effects in Animal Models
The effects of 3-Hydroxyphenylboronic acid in animal models vary with different dosages. At low doses, the compound has been found to exhibit minimal toxicity and adverse effects, making it suitable for use in various experimental settings . At higher doses, 3-Hydroxyphenylboronic acid can cause toxic effects, including disruptions in cellular metabolism and enzyme activity . These threshold effects highlight the importance of careful dosage optimization in experimental studies to ensure the compound’s efficacy and safety.
Metabolic Pathways
3-Hydroxyphenylboronic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can participate in reactions that lead to the formation of boron-containing metabolites, which can further influence metabolic flux and metabolite levels . Additionally, 3-Hydroxyphenylboronic acid can be metabolized by enzymes such as oxidases and transferases, leading to the formation of various intermediate compounds that play roles in cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-Hydroxyphenylboronic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, where it can exert its biochemical effects . The transport and distribution of 3-Hydroxyphenylboronic acid are influenced by factors such as its chemical structure, the presence of binding sites on transporters, and the overall cellular environment .
Subcellular Localization
The subcellular localization of 3-Hydroxyphenylboronic acid is determined by its interactions with targeting signals and post-translational modifications. These interactions direct the compound to specific compartments or organelles within the cell, where it can perform its biochemical functions . For example, 3-Hydroxyphenylboronic acid may be localized to the mitochondria, endoplasmic reticulum, or other organelles, depending on the presence of specific targeting sequences and modifications . This localization is crucial for the compound’s activity and function, as it ensures that it reaches the appropriate cellular sites for its intended biochemical reactions.
属性
IUPAC Name |
(3-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO3/c8-6-3-1-2-5(4-6)7(9)10/h1-4,8-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFWQWTPAPNEOFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370249 | |
| Record name | 3-Hydroxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87199-18-6 | |
| Record name | (3-Hydroxyphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87199-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-hydroxyphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-hydroxyphenylboronic acid interact with its target, and what are the downstream effects?
A1: 3-Hydroxyphenylboronic acid (3-HPBA) exhibits a strong affinity for cis-diols, a structural feature present in many sugars like glucose and fructose. This interaction stems from the boronic acid moiety's ability to form reversible covalent bonds with the hydroxyl groups of the cis-diol. [, , ] This binding event can then be utilized for various applications, such as sugar sensing [] or the creation of sugar-responsive materials. [] For instance, 3-HPBA has been incorporated into electrode materials to develop enzyme-free potentiometric sensors for detecting reducing sugars. []
Q2: What is the structural characterization of 3-hydroxyphenylboronic acid?
A2:
- Spectroscopic Data: Vibrational spectroscopic studies, including FT-IR and Raman spectroscopy, have been conducted to elucidate the molecular structure of 3-HPBA. [, ] These studies provide insights into the vibrational modes and functional groups present in the molecule.
Q3: How does incorporating 3-hydroxyphenylboronic acid impact the thermal characteristics of polymers?
A3: Research indicates that integrating 3-HPBA into polybenzoxazine, a high-performance polymer, can influence its thermal properties. [] The specific impact on thermal stability, glass transition temperature, and degradation behavior would depend on the polymer matrix and the concentration of 3-HPBA incorporated.
Q4: Can you describe an example of a reaction mechanism involving 3-hydroxyphenylboronic acid and its application in material synthesis?
A4: 3-HPBA acts as a building block in synthesizing cyclic and cage borosilicates. [] The reaction of 3-HPBA with diacetoxysilylalkoxides leads to the formation of borosilicates with cyclic inorganic cores. The reaction mechanism involves the condensation of the boronic acid group with the alkoxide groups of the silicon precursor. This method allows for the controlled synthesis of various borosilicate structures with different ring sizes and core compositions. []
Q5: What are some analytical methods used to characterize and quantify 3-hydroxyphenylboronic acid?
A5: Several analytical techniques are employed to characterize and quantify 3-HPBA:
- Electrochemical Techniques: Used in sensor applications to monitor changes in electrochemical potential upon binding to target molecules. []
Q6: Are there any examples of using 3-hydroxyphenylboronic acid in fluorescence-based sensing applications?
A6: Yes, 3-HPBA has been utilized in developing a rapid, fluorometric assay for dopamine. [] The method relies on the specific reaction between 3-HPBA and the cis-diol moiety of dopamine in an alkaline solution. This reaction leads to a fluorescence turn-on effect, allowing for sensitive and selective dopamine detection. []
Q7: How is 3-hydroxyphenylboronic acid used in the context of carbon nanomaterials?
A7: 3-HPBA is a key precursor in synthesizing boron- and nitrogen-doped carbon nano/microspheres. [] In a hydrothermal reaction with formaldehyde and ammonia, 3-HPBA forms monodisperse polymer spheres, which, upon pyrolysis, transform into the desired carbon materials. These doped carbon spheres show promise as electrode materials for supercapacitors. []
Q8: Has 3-hydroxyphenylboronic acid been used in conjunction with biomolecules?
A8: Indeed, 3-HPBA has been employed with poly(L-lysine) to create a composite material for use with rice suspension cells. [] This research highlights the potential of 3-HPBA-containing materials in biological applications, particularly in the context of cell adhesion and scaffolding.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B1301890.png)




![3-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-2,3-dihydro-4H-chromen-4-one](/img/structure/B1301903.png)

